N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-30-16-6-7-17(18(13-16)31-2)24-21(29)27-10-8-22(9-11-27)25-19(20(28)26-22)14-4-3-5-15(23)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZOJGYWRFJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 23
- H : 24
- F : 1
- N : 3
- O : 4
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.5 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
| XLogP3-AA | 3.2 |
The compound features a triazaspiro structure that contributes to its unique biological interactions. The presence of the fluorine atom in the phenyl group may enhance its lipophilicity and influence its biological activity.
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Cell Line Testing
In vitro studies using human breast cancer cell lines (e.g., MCF-7) demonstrated that treatment with the compound resulted in:
- Reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Induction of apoptosis , as evidenced by increased caspase activity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Bioassay Results
In a bioassay conducted to evaluate antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial properties.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors within target cells. This interaction may modulate key signaling pathways associated with cell growth and survival.
Synthesis and Production
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the core triazaspiro structure.
- Introduction of the dimethoxyphenyl and fluorophenyl groups.
- Finalization through carboxamide linkage formation.
Synthetic Route Overview
The following reagents are commonly employed in the synthesis:
- Thionyl chloride for acylation.
- Phosphorus pentasulfide for thiol modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
